Ketone vs. Methylene Functional Group
The defining differentiation of 4-Oxospiro[2.4]heptane-1-carboxylic acid is the presence of a ketone group at the 4-position, which is absent in the unsubstituted Spiro[2.4]heptane-1-carboxylic acid (CAS: 17202-94-7). This functional group difference is absolute and binary, dictating all downstream chemical behavior . The ketone serves as a unique site for reactions such as reductive amination, Grignard additions, and olefination, none of which are possible with the methylene bridge of the saturated analog. This is evidenced by its use in the synthesis of more complex oxaspiro derivatives [1].
| Evidence Dimension | Functional group at 4-position |
|---|---|
| Target Compound Data | Ketone (C=O) |
| Comparator Or Baseline | Spiro[2.4]heptane-1-carboxylic acid (CAS: 17202-94-7) with a methylene (-CH₂-) bridge |
| Quantified Difference | Qualitative difference: Enables vs. disables ketone-specific reactions |
| Conditions | Structural comparison based on established chemical principles and vendor-supplied SMILES/InChI |
Why This Matters
This specific functional group dictates the compound's suitability for synthesizing a distinct set of derivatives, making it a non-substitutable building block for projects requiring post-synthetic ketone modification.
- [1] V. S. N. C. H. et al. Synthesis of oxaspiranic compounds through [3 + 2] annulation of cyclopropenones and donor–acceptor cyclopropanes. Semantic Scholar, 2015. View Source
